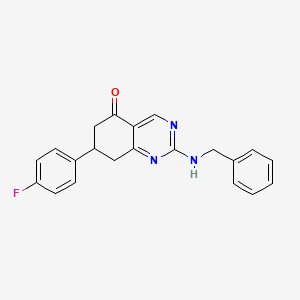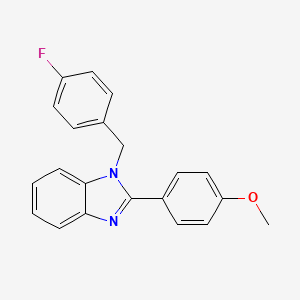![molecular formula C22H23N3O3 B15006840 4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B15006840.png)
4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that features a benzoxazine ring fused with a pyrrole ring and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can be achieved through a multi-step process involving the Paal-Knorr Pyrrole Synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . The reaction can be accelerated by the addition of a weak acid such as acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Paal-Knorr Pyrrole Synthesis for large-scale operations. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been reported to facilitate the rapid and efficient production of pyrrole derivatives .
化学反応の分析
Types of Reactions
4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzoxazine ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
科学的研究の応用
4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole and benzoxazine rings can interact with biological receptors and enzymes. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
類似化合物との比較
Similar Compounds
- N1,N1-diethyl-4-[5-(4-nitrophenyl)-1,3-oxazolan-2-yl]aniline
- 2-Nitro-N,N-diethylaniline
- 2,6-Dimethyl-4-nitrophenol
Uniqueness
4,4-DIETHYL-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its combination of a benzoxazine ring with a pyrrole ring and a nitrophenyl group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C22H23N3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
4,4-diethyl-2-[1-(4-nitrophenyl)pyrrol-2-yl]-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C22H23N3O3/c1-3-22(4-2)18-8-5-6-9-19(18)23-21(28-22)20-10-7-15-24(20)16-11-13-17(14-12-16)25(26)27/h5-15,21,23H,3-4H2,1-2H3 |
InChIキー |
REWALISLSIOGMX-UHFFFAOYSA-N |
正規SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=CN3C4=CC=C(C=C4)[N+](=O)[O-])CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B15006764.png)
![Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15006767.png)
![4-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B15006779.png)
![2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide](/img/structure/B15006788.png)
![2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethyl-5-nitropyridine-3-carboxamide](/img/structure/B15006794.png)




![3-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15006836.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(3-bromo-4-methylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15006846.png)

![4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15006852.png)
![2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol](/img/structure/B15006853.png)
